2-(Pent-4-en-1-yl)cyclohexan-1-ol
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Overview
Description
2-(Pent-4-en-1-yl)cyclohexan-1-ol is an organic compound with the molecular formula C11H20O and a molecular weight of 168.28 g/mol . It is a cyclohexanol derivative with a pentenyl side chain, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-4-en-1-yl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohexanone with pent-4-en-1-ylmagnesium bromide (Grignard reagent) under anhydrous conditions, followed by acidic workup to yield the desired alcohol . Another method includes the hydrogenation of 2-(Pent-4-en-1-yl)cyclohexanone using a suitable catalyst like palladium on carbon (Pd/C) under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The starting material, 2-(Pent-4-en-1-yl)cyclohexanone, is subjected to hydrogenation in the presence of a catalyst such as Raney nickel or palladium on carbon. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Pent-4-en-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in dichloromethane.
Major Products Formed
Oxidation: 2-(Pent-4-en-1-yl)cyclohexanone.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the reagent used.
Scientific Research Applications
2-(Pent-4-en-1-yl)cyclohexan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Pent-4-en-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. Its effects are mediated through its ability to modulate enzyme activity, receptor binding, and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pent-4-en-2-yl)cyclohexan-1-ol
- 2-(Pent-4-en-3-yl)cyclohexan-1-ol
- 2-(Pent-4-en-4-yl)cyclohexan-1-ol
Uniqueness
2-(Pent-4-en-1-yl)cyclohexan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its pentenyl side chain and hydroxyl group make it a versatile compound for various chemical transformations and applications .
Properties
Molecular Formula |
C11H20O |
---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-pent-4-enylcyclohexan-1-ol |
InChI |
InChI=1S/C11H20O/c1-2-3-4-7-10-8-5-6-9-11(10)12/h2,10-12H,1,3-9H2 |
InChI Key |
YVFTZELTJGOARV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC1CCCCC1O |
Origin of Product |
United States |
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